molecular formula C25H20N2OS B2407504 4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine CAS No. 872208-95-2

4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine

Cat. No.: B2407504
CAS No.: 872208-95-2
M. Wt: 396.51
InChI Key: DNRAHQZLTUKVOG-UHFFFAOYSA-N
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Description

4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

4-benzylsulfanyl-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2OS/c1-17-9-8-14-20-15-21-24(28-22(17)20)26-23(19-12-6-3-7-13-19)27-25(21)29-16-18-10-4-2-5-11-18/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRAHQZLTUKVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-d]pyrimidine core.

    Introduction of the Benzylthio Group: The benzylthio group is introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups.

    Methylation and Phenylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzylthiol, alkyl halides, and aryl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-6-oxo-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-1,6-dihydropyrimidine-5-carbonitrile
  • 2-(5-cyano-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)-pyrimidin-4-yl) hydrazine carbothioamide

Uniqueness

4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a chromeno[2,3-d]pyrimidine core with benzylthio, methyl, and phenyl groups makes it a versatile compound for various applications.

Biological Activity

4-(Benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps. A common method includes the Biginelli reaction or variations thereof, often utilizing a tandem intramolecular Pinner/Dimroth rearrangement. This allows for effective cyclization and functionalization necessary for producing the target compound.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound demonstrate significant antiproliferative effects against colorectal cancer cell lines such as LoVo and HCT-116. Specific derivatives have been identified as having potent inhibitory activity against these cancer cells .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies indicate effectiveness against various Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
  • Antioxidant Effects : The fused chromeno-pyrimidine structure is associated with antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in malignant cells, enhancing its anticancer efficacy.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is a common mechanism for many biologically active compounds.

Case Studies

Several studies have documented the biological activity of related compounds within the same structural family:

  • A study focused on the synthesis and screening of various chromeno-pyrimidine derivatives found that certain modifications significantly enhanced their antiproliferative activities against colorectal cancer cells. For instance, compounds with additional hydroxyl groups demonstrated increased potency compared to their non-substituted counterparts .
  • Another investigation highlighted the antimicrobial efficacy of similar compounds against multiple bacterial strains, establishing a correlation between structural features and biological activity. The results indicated that modifications at specific positions on the chromeno-pyrimidine scaffold could enhance antimicrobial properties .

Data Table: Biological Activity Summary

Activity Type Effectiveness Target Cells/Organisms
AnticancerSignificant antiproliferative activityLoVo and HCT-116 colorectal cancer
AntimicrobialEffective against Gram-positive/negative bacteriaS. aureus, E. coli
AntioxidantExhibits antioxidant propertiesVarious cellular models

Q & A

Basic: What are the common synthetic routes for preparing 4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine?

The synthesis typically involves a multi-step process starting with the condensation of 4-hydroxycoumarin derivatives with substituted benzaldehydes, followed by cyclization with thiourea or thiol-containing reagents. Key intermediates, such as 9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-thiol, are functionalized via nucleophilic substitution with benzylthio groups. Catalysts like p-toluenesulfonic acid are often used to enhance reaction efficiency, as seen in analogous chromeno[2,3-d]pyrimidine syntheses .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Critical variables include:

  • Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may require reflux conditions to avoid side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Catalysts : Acidic catalysts (e.g., p-TsOH) enhance thiourea incorporation into the chromeno-pyrimidine core .
    Advanced techniques like microwave-assisted synthesis or flow chemistry (referenced in related derivatives) can reduce reaction times and improve reproducibility .

Basic: What spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and methyl/thioether groups (e.g., benzylthio at δ 4.2–4.5 ppm).
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺).
  • X-ray crystallography : Resolves conformational ambiguities, as demonstrated for structurally related chromeno-pyrimidines .

Advanced: How can researchers resolve discrepancies between experimental and computational spectral data?

  • DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify misassignments.
  • Cross-validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm coupling patterns and substituent positions.
  • Crystallographic validation : Single-crystal XRD resolves bond-length/angle mismatches, as seen in studies of analogous compounds .

Basic: What in vitro assays are typically used to evaluate biological activity?

Common assays include:

  • Enzyme inhibition : Kinase or protease inhibition assays to identify targeting potential.
  • Cytotoxicity screening : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory activity : COX-2 inhibition or TNF-α suppression models, as observed in related chromeno-pyrimidine derivatives .

Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Synthesize analogs with modified benzylthio, phenyl, or methyl groups to assess electronic/steric effects.
  • Computational docking : Use AutoDock or Schrödinger to predict binding affinities toward targets like kinases or DNA topoisomerases.
  • Pharmacophore mapping : Identify critical functional groups (e.g., sulfur atoms for thiol-mediated interactions) using tools like MOE .

Advanced: How can contradictory bioactivity data across studies be systematically analyzed?

  • Meta-analysis : Compare IC₅₀ values across cell lines and assay conditions (e.g., serum concentration, incubation time).
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution.
  • Substituent effects : Evaluate if para- vs. meta-substitutions on the benzylthio group alter bioactivity, as noted in fluorophenyl-containing analogs .

Advanced: What role do computational studies play in predicting drug-likeness and bioavailability?

  • ADMET profiling : Tools like SwissADME predict LogP (optimal range: 2–5), aqueous solubility, and CYP450 interactions.
  • Bioavailability radar : Assess drug-likeness via parameters like topological polar surface area (TPSA < 140 Ų) and rotatable bonds (<10).
  • Molecular dynamics (MD) : Simulate membrane permeability using CHARMM or GROMACS, as applied to related chromeno-pyrimidines .

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